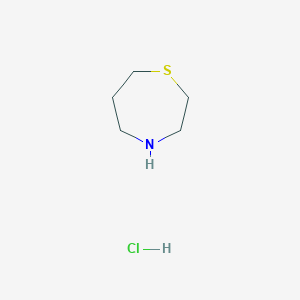

1,4-Thiazepane hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

1,4-thiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1,4 Thiazepane Scaffold Within Heterocyclic Chemistry Research

The 1,4-thiazepane (B1286124) ring system, a seven-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 4, respectively, is a key building block in the synthesis of pharmacologically important molecules. researchgate.net Its structural characteristics provide a versatile framework for the design and synthesis of new bioactive compounds. researchgate.net The significance of this scaffold is underscored by its presence in a variety of therapeutic agents, highlighting its role as a "privileged scaffold" in medicinal chemistry.

A notable aspect of the 1,4-thiazepane scaffold is its three-dimensional (3D) character. In an era where fragment-based ligand discovery (FBLD) is increasingly focused on moving beyond flat, aromatic structures, the non-planar nature of the 1,4-thiazepane ring offers a distinct advantage. nih.govresearchgate.net Fragments with greater 3D character have demonstrated improved specificity in protein-binding assays, making the 1,4-thiazepane scaffold an attractive component for diversifying fragment screening libraries. nih.govresearchgate.net

Historical Development and Evolution of Thiazepine Chemistry in Academic Studies

The study of thiazepines, the broader class to which 1,4-thiazepane (B1286124) belongs, has a rich history intertwined with the development of medicinal chemistry. Early research into this class of compounds was often driven by the desire to create novel therapeutic agents. Over the years, numerous synthetic methods have been developed for the preparation of thiazepines and their fused derivatives, such as benzothiazepines. cibtech.org

A common and historically significant method for synthesizing thiazepine derivatives involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds with ortho-mercapto aniline (B41778) in alkaline media. chemmethod.comchemmethod.com This reaction proceeds through a 1,4-Michael addition followed by a 1,2-cycloaddition. chemmethod.comchemmethod.com More recent advancements have focused on improving the efficiency and scope of these synthetic routes. For instance, researchers have developed one-pot syntheses and utilized catalysts like L-proline to facilitate the creation of thiazepine derivatives. nih.govcibtech.org The evolution of synthetic methodologies reflects a continuous effort to access a wider diversity of thiazepine-based molecules for biological screening.

Current Research Landscape and Emerging Trends for the 1,4 Thiazepane Class

The current research landscape for the 1,4-thiazepane (B1286124) class is vibrant and multifaceted, with a strong emphasis on its application in drug discovery. A significant trend is the exploration of 1,4-thiazepane derivatives as potential therapeutic agents across a range of diseases.

Recent studies have highlighted the potential of 1,4-thiazepine derivatives in several key areas:

Anticancer Agents: Researchers are actively investigating 1,4-thiazepine derivatives for their anticancer properties. acs.org For example, novel 1,4-thiazepines bearing an enyne moiety have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org

Antiparasitic Agents: The 1,4-thiazepine scaffold is also being explored for its potential against parasitic diseases. Bicyclic thiazolidinyl-1,4-thiazepines have been synthesized and evaluated for their activity against parasites like Trypanosoma brucei brucei. nih.gov

Enzyme Inhibitors: The structural features of 1,4-thiazepanes make them suitable candidates for the design of enzyme inhibitors. Derivatives have been synthesized and shown to have inhibitory properties against enzymes such as angiotensin-converting enzyme (ACE). oup.com

Fragment-Based Drug Discovery (FBDD): As mentioned earlier, the 3D nature of the 1,4-thiazepane scaffold makes it a valuable tool in FBDD. nih.govresearchgate.net Researchers are working on efficient synthetic methods to create diverse libraries of 1,4-thiazepane fragments for screening against various biological targets. nih.govresearchgate.net A notable example is the identification of acylated 1,4-thiazepanes as new ligands for BET bromodomains, which are considered anticancer drug targets. nih.govnih.gov

An emerging trend is the incorporation of the 1,4-thiazepane scaffold into more complex molecular architectures, such as curcuminoids, to enhance their biological activity and overcome limitations like low bioavailability. ugent.be

Nomenclature and Structural Representation in Academic Literature

Cyclization Strategies for the 1,4-Thiazepane Ring System Formation

The formation of the 1,4-thiazepane ring is a critical step, governed by several strategic cyclization reactions. These methods are designed to be efficient and allow for the introduction of diverse substituents.

Reaction of 2-Aminothiophenol (B119425) with Appropriate Precursors

A foundational method for synthesizing the benzofused variant of the thiazepine ring involves the reaction of 2-aminothiophenol with suitable electrophilic partners. The most common approach is the cyclocondensation with α,β-unsaturated ketones, often referred to as chalcones. cibtech.orgchemmethod.comresearchgate.net This reaction typically proceeds via a Michael addition of the thiol group to the unsaturated system, followed by an intramolecular cyclization and dehydration to form the thiazepine ring. chemmethod.comresearchgate.net The reaction can be catalyzed by acids, such as trifluoroacetic acid (TFA) in methanol (B129727), or conducted in alkaline media. cibtech.orgresearchgate.net

Another strategy involves the reaction of 2-aminothiophenol with o-chlorobenzonitrile. This process is used to prepare 2-amino-2'-cyanodiphenyl sulfide, which then undergoes a ring closure reaction to yield 11-aminodibenzo[b,f] nih.govevitachem.comthiazepine, a key derivative. patsnap.comgoogle.com The initial reaction is typically performed in a mixed solvent system like N,N-dimethyl formamide (B127407) (DMF) and benzene (B151609), in the presence of a base such as potassium carbonate. patsnap.comgoogle.com

Cyclocondensation Reactions for 1,4-Thiazepine Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of 1,4-thiazepine derivatives. The reaction of 2-aminothiophenol with chalcones is a prime example of this strategy, leading to the formation of 1,5-benzothiazepines. cibtech.orgresearchgate.net These reactions are versatile and can be performed under various conditions to optimize yields. For instance, condensing 5-bromo-2-hydroxychalcones with 2-aminothiophenol in refluxing ethanol (B145695) with a catalytic amount of trifluoroacetic acid (TFA) has proven effective. researchgate.net Similarly, performing the reaction in an alkaline medium with ethanol as the solvent is also a common practice. chemmethod.com The choice of catalyst and solvent can influence reaction times and yields significantly. cibtech.org

The reaction of 2-arylmethylidene-1,3-indandiones with 2-aminothiophenol in the presence of acetic acid and hydrochloric acid also produces thiazepine derivatives through a Michael addition followed by cyclization. scirp.org

One-Pot Synthetic Approaches for Functionalized 1,4-Thiazepanes

To improve efficiency and yield, one-pot synthetic methods have been developed. A notable example is the synthesis of 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.govnih.govacs.org This method involves the reaction of 1,2-amino thiols, such as cysteamine, with α,β-unsaturated esters in a tandem conjugate addition/cyclization reaction. nih.gov The use of trifluoroethyl esters as substrates and DBU as a base in acetonitrile (B52724) has been shown to significantly shorten reaction times to as little as 0.5–3 hours, with good yields. nih.gov This one-pot approach is highly tolerant of various functional groups on the α,β-unsaturated ester, making it a versatile route for creating a library of diverse 3D fragments for screening purposes. nih.govacs.org The resulting 1,4-thiazepanones can then be readily reduced to the corresponding 1,4-thiazepanes. nih.gov

Another one-pot procedure involves the condensation of thiosalicylic acid with chloroacetone, followed by the reaction of the resulting intermediate with primary amines and isocyanides to generate 1,4-benzothiazepin-5-ones. researchgate.net

| Entry | Ester Reactant | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 3-(2-thienyl)-acrylate | DBU | 18 | 56 |

| 2 | Trifluoroethyl 3-(4-methoxyphenyl)acrylate | DBU | 0.5 | 83 |

| 3 | Trifluoroethyl 3-(4-chlorophenyl)acrylate | DBU | 0.5 | 72 |

| 4 | Trifluoroethyl 3-(2-fluorophenyl)acrylate | DBU | 0.5 | 87 |

| 5 | Trifluoroethyl crotonate | DBU | 1 | 65 |

Synthesis from N-Formyl Precursors

The synthesis of 1,4-thiazepane derivatives can also be achieved starting from N-formyl precursors. cdnsciencepub.com For example, 2,3,4,5-tetrahydrobenzo[f] nih.govevitachem.comthiazepine hydrochloride can be synthesized through the hydrolysis of its N-formyl precursor under acidic conditions, such as using hydrochloric acid in ethanol. In other synthetic schemes, an N-formyl group is used as a protecting group for the nitrogen atom. This formyl group can be efficiently removed in a later step to yield the desired amine. For instance, the deprotection of Methyl N-Formyl S-(2-Carbomethoxy-2-methylpropyl)cysteinate is accomplished in high yield using methanolic hydrogen chloride, which subsequently allows for cyclization to form the thiazepine ring. cdnsciencepub.com

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| Thioether 5 | Methanol saturated with ammonia | 3-Carboxy-5-oxoperhydro-1,4-thiazepine (6) | 49% |

| Diester 10a | Methanolic HCl | Amino diester 10b | 95% |

Functionalization and Derivatization Reactions of the 1,4-Thiazepane Core

Once the 1,4-thiazepane ring is formed, it can undergo further reactions to introduce a variety of functional groups, enhancing its chemical diversity and modulating its properties.

Substitution Reactions on the Thiazepane Ring

The 1,4-thiazepane scaffold is amenable to various substitution reactions. Nucleophilic substitution can be employed to introduce different functional groups onto the ring structure. smolecule.com Common reagents for these reactions include alkyl halides and acyl chlorides, allowing for the attachment of a wide range of substituents to the nitrogen atom of the thiazepane ring. For instance, after reducing 1,4-thiazepanones to 1,4-thiazepanes using reagents like sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide, the resulting secondary amine can be readily converted to carbamates or amides. nih.gov This functionalization is a key step in developing libraries of compounds for biological screening. nih.gov

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the 1,4-thiazepane ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and physical properties. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.com

A common method for the oxidation of a thioether, such as in a 1,4-thiazepane derivative, involves the use of an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). google.com This reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature to yield the corresponding sulfone. google.com The oxidation of the sulfur atom can also be achieved using other reagents such as hydrogen peroxide or ozone. vulcanchem.com For instance, benzo[e] nih.govtandfonline.comthiazepine derivatives can be oxidized to their corresponding sulfoxides using m-CPBA in dichloromethane at 0 °C. rsc.org

The direct oxidation of sulfides to sulfones is a common route, though chemoselective oxidation to sulfoxides can be more challenging. jchemrev.com Various reagents and conditions have been developed to control the level of oxidation. jchemrev.com

Table 1: Examples of Oxidation Reactions of Thiazepine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Thioether B9 | meta-chloroperbenzoic acid | Sulfone B10 | google.com |

| Benzo[e] nih.govtandfonline.comthiazepine derivative | m-CPBA | Sulfoxide derivative | rsc.org |

| Methylsulfanyl group | Not specified | Sulfoxide or Sulfone | smolecule.com |

This table is for illustrative purposes and may not be exhaustive.

Reduction Reactions of Thiazepine Derivatives

Reduction reactions of thiazepine derivatives can target various functional groups within the molecule. For instance, a carbonyl group present in a thiazepanone ring can be reduced to a methylene (B1212753) group. smolecule.comnih.gov A common method for this transformation is the use of sodium borohydride in combination with iodine. nih.gov Another reducing agent that can be employed is borane dimethylsulfide. nih.gov

The reduction of (6R)-6-amino-6,7-dihydro-2-thienyl-1,4-thiazepin-5(4H)-one derivatives has been accomplished using magnesium in methanol to yield the corresponding perhydrothiazepinones. oup.com Furthermore, the reduction of a 2-nitro-2′-carboxy-diphenylsulfide derivative can be performed using hydrogen gas in the presence of a catalyst like platinum or palladium to yield the corresponding 2-amino-2′-carboxy-diphenylsulfide derivative. google.com

Asymmetric reduction of a prochiral ketone in a 1,5-benzothiazepine (B1259763) derivative has been achieved using sodium borohydride in the presence of chiral α-amino acids, leading to the formation of a specific stereoisomer. acs.org

Table 2: Examples of Reduction Reactions of Thiazepine Derivatives

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| 1,4-Thiazepanones | Sodium borohydride/iodine or Borane dimethylsulfide | 1,4-Thiazepanes | nih.gov |

| (6R)-6-amino-6,7-dihydro-2-thienyl-1,4-thiazepin-5(4H)-one derivatives | Mg–MeOH | Perhydrothiazepinones | oup.com |

| 2-nitro-2′-carboxy-diphenylsulfide derivative | H₂ with Pt or Pd catalyst | 2-amino-2′-carboxy-diphenylsulfide derivative | google.com |

| 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione | NaBH₄ with (S)-tert-leucine | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | acs.org |

This table is for illustrative purposes and may not be exhaustive.

Introduction of Complex Side Chains and Moieties

The functionalization of the 1,4-thiazepane scaffold through the introduction of complex side chains is crucial for modifying its properties. The nitrogen atom of the thiazepane ring is a common site for substitution. ontosight.ai For example, 1,4-thiazepanes can be acylated to introduce various side chains. nih.gov

A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols can form 1,4-thiazepanones, which serve as precursors for further functionalization. nih.govresearchgate.netacs.org These thiazepanones can be reduced to the corresponding thiazepanes, which can then be converted to carbamates or amides. nih.gov

The synthesis of dibenzo[b,f] nih.govtandfonline.comthiazepines can be achieved through CuCl₂-catalyzed C–S bond coupling reactions of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols. researchgate.net This method allows for the introduction of various substituents on the aromatic rings.

Green Chemistry Approaches in 1,4-Thiazepane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,4-thiazepane to minimize environmental impact.

Solvent-free reactions, often assisted by microwave irradiation, provide an environmentally friendly route to thiazepine derivatives. nih.gov For instance, novel 1,4-thiazepine derivatives have been synthesized via microwave-assisted multicomponent reactions under solvent-free conditions. nih.gov This approach offers advantages such as short reaction times, high yields, and reduced waste. nih.gov Mechanochemical grinding is another solvent-free technique that has been successfully used for the synthesis of benzo[b]1,4-thiazepines, offering excellent yields. journalcra.com

Syntheses in aqueous media also represent a green alternative. A novel functionalized tetrahydro-1,4-thiazepine was synthesized by reacting ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium (B57713) salt with 2-chloroethylamine (B1212225) hydrochloride in water. tandfonline.com An improved and environmentally friendly process for the synthesis of dibenzo[b,f] nih.govtandfonline.com-thiazepine-11-(10H)-one has been reported using an aqueous solution of iron powder and ammonium (B1175870) chloride for a reduction step. sphinxsai.com

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In the synthesis of spiro[indoline-3,4-pyrazolo[3,4-e] nih.govtandfonline.comthiazepine]diones, a magnetically reusable nano copper ferrite (B1171679) (CuFe₂O₄) catalyst has been employed in water, allowing for easy separation and recycling. rjpbcs.com

Chiral isothiourea catalysts have been utilized in the highly enantioselective net [4+3] cycloaddition of 2-aminothiophenols with α,β-unsaturated acylammonium intermediates to afford 1,5-benzothiazepines. researchgate.net The use of iodine as a catalyst in the reaction of N,N-dimethyl enaminones with 2-aminothiophenol in the green solvent ethyl lactate (B86563) has also been reported for the synthesis of 1,4-benzothiazine derivatives. rsc.org

Stereoselective Synthesis Strategies for Chiral 1,4-Thiazepane Derivatives

The synthesis of enantiomerically pure chiral 1,4-thiazepane derivatives is of significant interest due to the stereospecific nature of many biological interactions.

One strategy involves the asymmetric reduction of a prochiral ketone. For example, the asymmetric reduction of a 1,5-benzothiazepine derivative with sodium borohydride and a chiral α-amino acid, such as (S)-tert-leucine, can produce a specific diastereomer with high enantioselectivity. acs.org This process can proceed via a dynamic kinetic resolution. acs.org

Another approach is the use of chiral catalysts. Highly enantioselective hydrogenation of substituted dibenzo[b,f] nih.govtandfonline.comthiazepines has been achieved with up to 96% enantiomeric excess using an [Ir(COD)Cl]₂/(R)-SynPhos complex as the catalyst in the presence of iodine. researchgate.net Chiral cationic ruthenium diamine catalysts have also been developed for the asymmetric hydrogenation of dibenzo[b,f] nih.govtandfonline.comthiazepine derivatives. researchgate.net

The cyclocondensation reaction between 2-aminothiophenol and chiral acetylenic ketones containing a masked α-amino acid functionality has been used to produce benzo[b] nih.govtandfonline.comthiazepine derivatives, which can then be transformed into enantiomerically pure quinolyl-β-amino alcohols. thieme-connect.com

Multicomponent Reactions for the Construction of 1,4-Thiazepane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. In the context of 1,4-thiazepane synthesis, MCRs provide a convergent and facile route to this important heterocyclic scaffold, often with high yields and operational simplicity.

One of the most effective MCR strategies for assembling the 1,4-thiazepane core involves the one-pot reaction of α,β-unsaturated esters and 1,2-amino thiols (such as cysteamine). nih.govacs.org This approach typically proceeds via a tandem conjugate addition of the thiol to the electron-deficient alkene, followed by an intramolecular cyclization through amidation to form a 1,4-thiazepan-5-one. nih.gov Subsequent reduction of the lactam functionality provides direct access to the saturated 1,4-thiazepane ring system. nih.govacs.org The efficiency of this one-pot synthesis can be significantly enhanced through the use of acyl transfer additives like imidazole (B134444) and moderately reactive esters, such as trifluoroethyl esters, which facilitate the reaction under mild conditions and in shorter timeframes. nih.gov

Another prominent MCR approach utilizes microwave assistance to accelerate the reaction and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.govthieme-connect.com For instance, the microwave-assisted cascade multicomponent reaction of an aldehyde, an amine (such as those derived from carbohydrates), and a thiol-containing component can produce substituted 1,4-thiazepan-3-ones. thieme-connect.comconicet.gov.arresearchgate.net This method is noted for its high efficiency, short reaction times, and the ability to generate novel derivatives with significant structural diversity. nih.gov

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, also represent a versatile strategy for constructing thiazepane-related structures. The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgsciepub.comnih.gov Modified Ugi reactions, using bifunctional starting materials, have been successfully employed to synthesize heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides. ysu.am In these reactions, a component containing both a carboxylic acid and an aldehyde or keto group reacts with an amine and an isocyanide to build the heterocyclic core in a single operation. ysu.am Similarly, the Passerini reaction, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, offers a pathway to α-acyloxy amides that can be precursors to complex heterocyclic systems. wikipedia.orgorganic-chemistry.org

These multicomponent strategies allow for the introduction of multiple points of diversity into the final 1,4-thiazepane structure, making them highly suitable for the creation of compound libraries for screening purposes. The resulting 1,4-thiazepane, which contains a basic secondary amine, can then be treated with hydrochloric acid to yield the stable and handleable this compound salt.

The following table summarizes key research findings on the multicomponent synthesis of 1,4-thiazepane scaffolds:

| Reaction Type | Components | Product Scaffold | Key Findings & Conditions |

| One-Pot Conjugate Addition/Cyclization | α,β-Unsaturated Ester, 1,2-Amino Thiol | 1,4-Thiazepan-5-one | Proceeds in good yield and tolerates a broad scope of esters. Reaction times are significantly reduced (0.5–3 hours) with additives like imidazole. nih.govacs.org |

| Microwave-Assisted MCR | Aldehyde, Amine, Thiol-containing compound | 1,4-Thiazepan-3-one | Provides high yields in short reaction times under solvent-free conditions, offering a green synthetic route. nih.govthieme-connect.comresearchgate.net |

| Modified Ugi Reaction | Bifunctional Aldehyde-Acid, Amine, Isocyanide | Heteroaryl-fused 3-Oxo-1,4-thiazepine-5-carboxamide | Enables the synthesis of complex, fused thiazepine derivatives in moderate to good yields. ysu.am |

| Ugi/SNCsp2 Four-Component Reaction | Cyclic β-Bromovinyl Aldehyde, Amine, Isocyanide, Thioglycolic Acid | Cycloalkene-fused acs.orgnih.govThiazepine | Provides rapid access to fused bioactive structures containing a thiazepine ring and a peptide unit. |

Investigation of Molecular Targets and Binding Interactions

Receptor Binding Kinetics and Thermodynamics

Derivatives of the 1,4-thiazepane scaffold have been identified as ligands for several critical receptor systems. The nature of their binding, including affinity and the kinetics of association and dissociation, is fundamental to their mechanism of action.

One significant area of investigation involves the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. acs.org Certain enyne-modified 1,4-thiazepines (TZEPs) have demonstrated the ability to bind to EGFR. Molecular docking studies have been employed to predict the binding interactions and affinities of these compounds. For instance, the derivative TZEP7 has been analyzed for its binding to both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M). acs.orgnih.gov These computational studies provide insight into the stability of the compound-receptor complex and the specific amino acid residues involved in the interaction. acs.org

Table 1: Molecular Docking Scores of TZEP7 against EGFR Variants This interactive table details the binding affinities (docking scores) of the 1,4-thiazepine derivative TZEP7 with wild-type and mutant EGFR, as determined by in silico molecular docking studies.

| Compound | Receptor Target | Docking Score (kcal/mol) | Interacting Amino Acids (Hydrogen Bonds) |

|---|---|---|---|

| TZEP7 | EGFRWT (PDB ID: 4HJO) | - | Data not available in source |

| TZEP7 | EGFRT790M (PDB ID: 3W2O) | - | Data not available in source |

Source: acs.org

Furthermore, acylated 1,4-thiazepanes have been identified as novel ligands for Bromodomain and Extraterminal domain (BET) proteins, specifically binding to BRD4, a protein implicated in cancer and inflammation. nih.govvulcanchem.com This discovery was made through fragment-based screening using protein-observed ¹⁹F NMR, which confirmed the direct binding of the thiazepane scaffold to the target protein. nih.gov The development of mathematical models for heterodimeric receptor binding kinetics also provides a theoretical framework for understanding how these compounds might function in complex biological systems where multiple receptors interact. upc.edu

Enzyme Inhibition Mechanisms and Specificity

The 1,4-thiazepane core is present in numerous compounds designed to inhibit specific enzymes, thereby interrupting pathological processes. A prominent example is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. nih.govacs.org A series of 1,4-thiazepine-2,5-diones have been shown to be potent ACE inhibitors. These compounds are often designed as prodrugs that undergo ring-opening in the body to expose a free sulfhydryl (SH) group, which is the active moiety that binds to the zinc ion in the ACE active site. nih.gov

In the context of cancer, derivatives like the enyne-modified TZEPs have been shown to inhibit EGFR kinase activity. nih.gov This inhibition disrupts the EGFR signaling pathway, which is often overactive in cancer cells, leading to a reduction in tumor growth. acs.org Other enzymatic targets for 1,4-thiazepine derivatives include β-secretase (BACE1 and BACE2), which are implicated in Alzheimer's disease and type 2 diabetes, and tyrosinase, an enzyme involved in melanin (B1238610) production. google.comresearchgate.net

Table 2: Enzyme Inhibition by 1,4-Thiazepine Derivatives This interactive table summarizes various 1,4-thiazepine derivatives and their targeted enzymes, highlighting their role as specific enzyme inhibitors.

| Derivative Class | Target Enzyme | Biological Implication |

|---|---|---|

| 1,4-Thiazepine-2,5-diones | Angiotensin-Converting Enzyme (ACE) | Antihypertensive |

| Enyne-modified 1,4-thiazepines (TZEPs) | Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer |

| 1,4-Thiazepines and Sulfones | BACE1 / BACE2 | Alzheimer's Disease / Type 2 Diabetes |

| Benzothiazepine (B8601423) derivatives | Tyrosinase | Modulation of pigmentation |

Ion Channel Modulation Pathways

Modulation of ion channels is another key mechanism through which 1,4-thiazepane-containing compounds exert their effects. These channels are critical for cellular communication, particularly in the nervous and cardiovascular systems. Some derivatives are known to modulate calcium channels. acs.org For example, the well-known drug Diltiazem (B1670644), which contains a benzothiazepine structure, is a potent L-type calcium channel blocker. acs.org

The structural framework of 1,4-thiazepane is also found in compounds like JTV-519 and S107, which are known modulators of ryanodine (B192298) receptors (RyR2), a type of intracellular calcium release channel crucial for muscle function. By stabilizing these channels, such compounds can prevent abnormal calcium leakage from the sarcoplasmic reticulum. Additionally, certain 7-methoxy-2,3,4,5-tetrahydrobenzo[f] acs.orgthiazepine derivatives have been investigated for their anticonvulsant effects, which are believed to arise from the modulation of various neurotransmitter receptors and ion channels in the central nervous system.

Cellular Pathway Perturbation Analyses

Beyond direct interaction with molecular targets, the biological activity of 1,4-thiazepane derivatives is defined by their ability to disrupt or modulate complex cellular signaling networks. This includes the induction of programmed cell death (apoptosis) and the control of cell division (cell cycle).

Apoptosis Induction and Regulation Pathways

A key mechanism for the anticancer activity of many 1,4-thiazepane derivatives is the induction of apoptosis. acs.org Studies on enyne-modified 1,4-thiazepines (TZEPs) have shown that these compounds can trigger programmed cell death in various cancer cell lines. nih.govresearchgate.net

The pro-apoptotic mechanism often involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Treatment of cancer cells with the derivative TZEP7 resulted in the downregulation of the anti-apoptotic protein Bcl-2 and a corresponding upregulation of the pro-apoptotic protein Bax. acs.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases, the executive enzymes of apoptosis. acs.org Indeed, increased caspase levels were observed following treatment with TZEP7. nih.gov Some thiazepine derivatives have demonstrated potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the induction of apoptosis.

Table 3: Effect of TZEP7 on Apoptotic Protein Expression This interactive table shows the regulatory effect of the 1,4-thiazepine derivative TZEP7 on key proteins involved in the apoptosis pathway.

| Treatment | Protein | Effect | Cellular Outcome |

|---|---|---|---|

| TZEP7 | Bcl-2 (Anti-apoptotic) | Downregulation | Promotes Apoptosis |

| TZEP7 | Bax (Pro-apoptotic) | Upregulation | Promotes Apoptosis |

| TZEP7 | Caspases (Executioner) | Increased Levels | Execution of Apoptosis |

Cell Cycle Modulation Investigations

In addition to inducing apoptosis, 1,4-thiazepane derivatives can exert anticancer effects by interfering with the cell cycle, the process through which cells replicate. By arresting cells at specific checkpoints, these compounds can prevent their proliferation.

For example, some thiazepine derivatives have been reported to cause cell cycle arrest in cancer cells. In one study, a specific derivative was found to cause a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is often indicative of apoptotic cell death. researchgate.net This ability to halt cell division makes the 1,4-thiazepane scaffold a promising starting point for the development of new antiproliferative agents.

Signaling Pathway Inhibition (e.g., EGFR signaling)

Derivatives of the 1,4-thiazepine (TZEP) scaffold have demonstrated potential in the inhibition of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. acs.org EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation, survival, and differentiation, and its upregulation is common in various cancers. acs.org

Novel TZEP derivatives featuring an enyne modification have been synthesized and evaluated for their ability to inhibit EGFR. acs.org These compounds have shown cytotoxic effects against cancer cell lines with overexpressed EGFR. acs.org The disruption of the EGFR signaling pathway by these 1,4-thiazepine derivatives can lead to a reduction in tumor growth and the promotion of apoptosis (programmed cell death). acs.org

One particular study highlighted the dose-dependent cytotoxic effect of a TZEP derivative, TZEP7, on various cancer cell lines. The data suggests that these compounds have the potential for selective anticancer activity. acs.org Molecular docking studies have further confirmed strong binding affinities of these derivatives to both wild-type EGFR and its mutant forms, such as EGFRT790M. acs.org The inhibition of EGFR kinase activity is a key mechanism behind the observed anticancer effects. acs.org

| Compound | Target Cell Lines | Key Findings | Reference |

| Enyne-modified 1,4-thiazepines | Human cancer cell lines with overexpressed EGFR (e.g., PC-3, A549, MCF-7) | Exhibited cytotoxic effects; induced apoptosis; inhibited EGFR kinase activity. | acs.org |

| TZEP7 | PC-3, A549, MCF-7 | Showed significant, dose-dependent cytotoxic effects and potential for selective anticancer activity. | acs.org |

It is important to note that while these studies are on derivatives, they underscore the potential of the 1,4-thiazepane scaffold as a basis for developing targeted signaling pathway inhibitors.

Neurotransmitter System Modulation

The thiazepine chemical structure is known to interact with various neurotransmitter systems within the central nervous system. ontosight.ai This modulation is a key aspect of the pharmacological activity of many thiazepine-based compounds. ontosight.ai

For instance, the pharmacological activity of (E)-2-(2-(4-Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol hydrochloride is associated with its capacity to interact with multiple neurotransmitter systems in the brain. ontosight.ai Thiazepines can act as antagonists or inverse agonists at specific receptor sites, including those for dopamine, serotonin, and histamine (B1213489). ontosight.ai This activity is foundational to their therapeutic effects in psychiatric conditions. ontosight.ai

Furthermore, research on 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride has indicated that its anticonvulsant properties are linked to its interaction with neurotransmitter receptors and ion channels in the nervous system. The modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability, has been hypothesized as a potential mechanism.

| Compound/Derivative Class | System Modulated | Potential Effect | Reference |

| (E)-2-(2-(4-Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol hydrochloride | Dopamine, serotonin, and histamine receptors | Antagonist or inverse agonist activity | ontosight.ai |

| 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride | Neurotransmitter receptors and ion channels (potential GABAergic modulation) | Anticonvulsant properties |

These findings suggest that the 1,4-thiazepane core structure can be a valuable template for designing molecules that modulate neurotransmitter systems for potential therapeutic applications in neurological and psychiatric disorders.

Oxidative Stress Reduction Mechanisms

Several derivatives of 1,4-thiazepine have been investigated for their antioxidant properties and their ability to mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Research has shown that certain thiazepine derivatives can protect human monocytic U937 cells from oxidative stress. The proposed mechanisms for this protective effect include radical scavenging, where the compound's structure allows it to directly interact with and neutralize free radicals.

In studies involving neurodegenerative disease models, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride was found to potentially reduce oxidative stress-induced neuronal damage. Similarly, preliminary research on 2,3,4,5-Tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride suggests it may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. The ability to chelate metal ions like iron and copper, which can catalyze the formation of ROS, is another potential antioxidant mechanism for some thiazepine derivatives. researchgate.net

| Compound/Derivative | Mechanism | Observed Effect | Reference |

| 4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid | Radical scavenging | Protection of human monocytic U937 cells from oxidative stress | |

| 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride | Reduction of oxidative stress | Mitigation of oxidative stress-induced neuronal damage | |

| 2,3,4,5-Tetrahydrobenzo[f] acs.orgontosight.aithiazepine hydrochloride | Reduction of oxidative stress | Potential neuroprotective properties in neuronal cells | |

| Benzylideneiminophenylthiazole analogues (related thiazole (B1198619) structures) | Radical scavenging, metal ion chelation | Antioxidant activity influenced by electron-donating substituents | researchgate.net |

The antioxidant capabilities of these compounds highlight another avenue for the therapeutic application of the 1,4-thiazepane scaffold.

Comparative Mechanistic Studies with Related Heterocyclic Systems

The biological activity of 1,4-thiazepane derivatives can be better understood through comparative studies with other related heterocyclic systems. These comparisons can reveal how structural modifications, such as the replacement of the sulfur atom or alterations to the ring structure, can impact their mechanistic profiles.

Another comparison can be made with benzodioxin-based derivatives. While some thiazepane derivatives exert their effects through direct antimicrobial action or receptor modulation, a 1,4-benzodioxin-based thiadiazole-fused-thiadiazole derivative was designed as an enzyme inhibitor for diabetes management. The presence of the benzodioxin moiety alters the electronic and structural properties, leading to a different target specificity compared to the sulfur-dominated tetrahydro-1,4-thiazepan-5-one-1,1-dioxide.

| Heterocyclic System 1 | Heterocyclic System 2 | Key Mechanistic/Property Difference | Reference |

| Tetrahydrobenzo[f] acs.orgontosight.aithiazepines (Sulfur-containing) | Tetrahydrobenzo acs.orgontosight.aioxazepines (Oxygen analogues) | Thiazepines have higher lipophilicity, affecting membrane permeability and bioavailability. | |

| Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | 1,4-Benzodioxin-based thiadiazole-fused-thiadiazole derivatives | Different target specificity due to the presence of the aromatic and electron-rich benzodioxin moiety. |

These comparative insights are invaluable for the rational design of new heterocyclic compounds with specific and enhanced biological activities.

An in-depth examination of the structure-activity relationships (SAR) of this compound and its derivatives reveals a scaffold of significant interest in medicinal chemistry. The inherent three-dimensional nature of the seven-membered ring, combined with the strategic placement of nitrogen and sulfur heteroatoms, provides a versatile template for designing novel bioactive compounds. This article explores the systematic strategies for optimizing the biological activity of these compounds, from substituent modifications to advanced computational modeling.

Advanced Computational and Theoretical Investigations of 1,4 Thiazepane Hydrochloride

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, such as geometries, vibrational frequencies, and electronic characteristics, providing a fundamental understanding of a compound's stability and reactivity. mdpi.comscispace.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For the 1,4-thiazepane (B1286124) ring, this process involves calculating the total energy of the molecule for various arrangements of its atoms and identifying the conformation with the minimum energy. mdpi.com This optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to achieve this. mdpi.commdpi.com The resulting optimized structure is a crucial input for subsequent calculations of electronic properties and for simulation studies like molecular docking. mdpi.com Studies on related heterocyclic systems, such as benzimidazole-fused 1,4-oxazepines, have shown excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography, validating the accuracy of this theoretical approach. mdpi.com For the 1,4-thiazepane scaffold, conformational analysis reveals that the seven-membered ring is not planar and can adopt various conformations, with the chair and boat forms being common possibilities. nih.gov

Table 1: Representative Theoretical Bond Parameters for Heterocyclic Systems

| Parameter | Typical Bond Type | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|---|

| Bond Length | C-N | 1.45 - 1.48 | DFT/B3LYP |

| Bond Length | C-S | 1.80 - 1.85 | DFT/B3LYP |

| Bond Length | C-C | 1.52 - 1.55 | DFT/B3LYP |

| Bond Angle | C-N-C | 115 - 120 | DFT/B3LYP |

| Bond Angle | C-S-C | 95 - 100 | DFT/B3LYP |

Note: Data are representative values for similar heterocyclic structures and may vary for 1,4-Thiazepane hydrochloride.

Once the geometry is optimized, DFT is used to calculate various electronic properties that determine the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. scispace.com

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. scispace.com Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be derived from HOMO and LUMO energies, providing further insights into the molecule's behavior in chemical reactions. mdpi.com

Table 2: Calculated Electronic Properties from DFT Studies

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Higher hardness implies lower reactivity |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons | Indicates electrophilic character |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. amazonaws.com

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target. researchgate.net Lower (more negative) binding energy values generally indicate a more stable and favorable interaction. mdpi.com Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's active site, and a scoring function is used to rank these poses. amazonaws.com

For instance, derivatives of the 1,4-thiazepane scaffold have been investigated as potential inhibitors for various protein targets, including bromodomains. nih.gov In such studies, docking simulations help identify which derivatives are most likely to bind strongly to the target, prioritizing them for synthesis and experimental testing. nih.gov

Table 3: Example of Molecular Docking Results for a Ligand Series

| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Ligand A | Protein X | -9.2 | Low µM |

| Ligand B | Protein X | -8.5 | Mid µM |

| Ligand C | Protein X | -7.1 | High µM |

| 1,4-Thiazepane Core | Generic Kinase | -6.8 | - |

Note: This table presents hypothetical data to illustrate the output of docking studies.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. amazonaws.com This includes identifying key hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. mdpi.com Visualizing these interactions helps to understand why a particular ligand binds and provides a rational basis for designing modifications to improve potency and selectivity. amazonaws.com

For the 1,4-thiazepane ring, the nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors (in the protonated hydrochloride form), while the flexible carbon chain can form favorable hydrophobic contacts. Hot spot analysis identifies the key residues in the binding site that contribute most significantly to the binding energy, guiding structure-activity relationship (SAR) studies. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing the study of conformational changes and the stability of ligand-protein complexes. researchgate.net These simulations are crucial for assessing the flexibility of both the ligand and the protein and for understanding the energetic landscape of their interaction. nih.gov

For a flexible molecule like 1,4-thiazepane, MD simulations can explore its conformational space, revealing the different shapes it can adopt in solution or within a binding site. sci-hub.st When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the predicted binding pose over time. If the ligand remains stably bound in its initial orientation and maintains key interactions, it provides greater confidence in the docking result. acs.org Furthermore, advanced techniques like enhanced sampling MD can be used to explore rare events, such as a ligand binding or unbinding, and to calculate binding free energies more accurately. sci-hub.stchemrxiv.org

In Silico ADMET Prediction Methodologies

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the development of therapeutic agents. In silico methodologies provide a rapid and cost-effective means to predict these properties for novel compounds like derivatives of 1,4-thiazepane. By employing computational models, researchers can forecast the pharmacokinetic and toxicological profile of a molecule before its synthesis, thereby guiding the design of compounds with more favorable drug-like characteristics. audreyli.com

For instance, the ADMET profile of novel enyne-modified 1,4-thiazepine derivatives has been assessed using platforms like AdmetSAR. acs.org One key aspect of this analysis is the evaluation of Lipinski's "Rule of Five," which helps predict the oral bioavailability of a compound. mdpi.com A specific derivative, TZEP7, was shown to comply with these guidelines, possessing a molecular weight of 443.090, one hydrogen bond acceptor, and zero hydrogen bond donors. acs.org

Lipophilicity, a crucial factor for membrane permeability and transport, is quantified by the logarithm of the n-octanol/water partition coefficient (log P). The predicted log P value for the TZEP7 derivative indicated favorable lipophilicity. acs.org Other important absorption parameters, such as Caco-2 cell permeability and human intestinal absorption, are also predicted. Compounds with high Caco-2 permeability are more likely to be well-absorbed. frontiersin.org For example, analyses of various synthesized compounds have shown that it is possible to predict high intestinal absorption probabilities, often exceeding 90%. mdpi.com

Distribution characteristics, such as the ability to cross the blood-brain barrier (BBB), are also evaluated. Predictions can determine whether a compound is likely to penetrate the central nervous system, which is a critical consideration depending on the intended therapeutic target. frontiersin.org These comprehensive in silico ADMET predictions are instrumental in identifying and prioritizing 1,4-thiazepane derivatives with the highest potential for successful development as therapeutic agents. acs.org

Table 1: Predicted ADMET Properties for a Representative 1,4-Thiazepine Derivative (TZEP7)

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | 443.090 g/mol | Complies with Rule of Five (<500) |

| Hydrogen Bond Donors | 0 | Complies with Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 1 | Complies with Rule of Five (≤10) |

| Log P (Lipophilicity) | Favorable | Indicates good membrane permeability |

| Rule of Five | Adherent (0 violations) | Suggests good potential for oral bioavailability |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at the molecular level. These methods can elucidate reaction mechanisms, identify transient intermediates, and determine the energetics of transition states, providing insights that are often inaccessible through experimental means alone. researchgate.netchemrxiv.org For reactions involving the synthesis or modification of the 1,4-thiazepane scaffold, computational approaches like Density Functional Theory (DFT) are employed to map out the minimum energy pathways. researchgate.net

The process involves calculating the potential energy surface of a reaction. By identifying the lowest energy route from reactants to products, researchers can predict the most likely mechanism. For example, in the cyclization reactions that form heterocyclic rings, quantum calculations can determine the activation energy barriers for different possible pathways. chemrxiv.org This information is crucial for optimizing reaction conditions, such as temperature and choice of catalyst, to favor the desired product.

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path for a specific reaction step, such as a hydrogen transfer, which is a common event in metabolic reactions catalyzed by enzymes like Cytochrome P450. researchgate.net By modeling the interaction between a 1,4-thiazepane derivative and a catalyst or reactant, these calculations can reveal the precise geometric and electronic changes that occur during the reaction, offering a detailed narrative of the transformation. chemrxiv.org

Tautomeric Equilibrium Analysis using Computational Methods

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For molecules like functionalized 1,4-thiazepanes, multiple tautomeric forms can coexist in equilibrium, and their relative populations can significantly influence the compound's chemical and biological properties. Computational methods, particularly DFT, are highly effective for analyzing tautomeric equilibria. researchgate.net

A study on a novel functionalized tetrahydro-1,4-thiazepine synthesized from ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium (B57713) salt and 2-chloroethylamine (B1212225) hydrochloride revealed the possibility of several tautomeric structures. researchgate.net To identify the most stable form, the geometrical structures of all possible tautomers were optimized using the B3LYP functional with the 6-311+G** basis set. By calculating the Gibbs free energy for each optimized structure, the relative stability of the tautomers can be determined. researchgate.net

In this specific case, the calculations showed that the (4E,6E)-ethyl 5-amino-2,3-dihydro-7-mercapto-1,4-thiazepine-6-carboxylate tautomer (3b) was the most stable form in the gas phase. The theoretical findings were subsequently corroborated by spectral data (IR), which showed absorption bands corresponding to the functional groups (NH2 and SH) present in the most stable predicted tautomer. researchgate.net This combined theoretical and experimental approach provides a definitive structural assignment. researchgate.net

Table 2: Calculated Relative Gibbs Free Energy and Stability Order of 1,4-Thiazepine Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) at B3LYP/6-311+G** | Stability Order |

|---|---|---|

| 3b | 0.00 | 1 (Most Stable) |

| 3d | 1.58 | 2 |

| 3a | 4.31 | 3 |

| 3c | 4.96 | 4 |

| 3f | 10.95 | 5 |

| 3e | 11.08 | 6 |

| 3g | 12.01 | 7 (Least Stable) |

Data sourced from a computational study on functionalized tetrahydro-1,4-thiazepine. researchgate.net

Prediction of Novel 1,4-Thiazepane Derivatives and Their Potential Bioactivities

Computational chemistry plays a pivotal role in the rational design of novel 1,4-thiazepane derivatives with targeted biological activities. By leveraging the structural information of a biological target, such as an enzyme or receptor, researchers can design new molecules that are predicted to bind with high affinity and specificity. nih.gov This structure-based drug design approach accelerates the discovery of new therapeutic agents. mdpi.com

One area of interest is the development of 1,4-thiazepine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.org Computational techniques like molecular docking are used to simulate the interaction between designed 1,4-thiazepane derivatives and the EGFR binding site. These simulations can predict the binding mode and estimate the binding affinity, helping to prioritize which novel compounds to synthesize and test. acs.org For example, docking studies have confirmed strong binding affinities of certain enyne-modified 1,4-thiazepines to both wild-type and mutant forms of EGFR. acs.org

The 1,4-thiazepane scaffold serves as a versatile three-dimensional fragment that can be elaborated to create libraries of diverse compounds. nih.gov These libraries can then be screened virtually against various protein targets. The goal is to identify novel derivatives with potential activities, such as antifungal, antibacterial, or anticancer properties, by modifying the core structure with different functional groups. frontiersin.orgresearchgate.net This in silico prediction of bioactivity allows for a more focused and efficient synthetic effort, concentrating resources on derivatives with the highest likelihood of success. frontiersin.org

Regioselectivity Confirmation via Computational Methods

Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. In the synthesis of heterocyclic systems like 1,4-thiazepanes, controlling regioselectivity is crucial for obtaining the desired product. Computational methods provide profound insights into the factors governing the regioselectivity of these reactions. researchgate.net

For example, in heterocyclization reactions forming the 1,4-thiazepine ring, computational analysis can be used to determine why a particular ring closure is favored. researchgate.net Theoretical studies on related systems, such as the gold-catalyzed formation of pyrazolo acs.orgchemrxiv.orgoxazepines, have shown that the electronic properties of substituents on the reacting molecule play a decisive role. nih.gov These properties dictate whether a reaction proceeds via, for example, a 7-endo-dig or a 6-exo-dig cyclization pathway. nih.gov

By calculating the activation energy barriers for all possible reaction pathways, the kinetically favored product can be predicted. In the synthesis of certain 1,4-thiazepines, Gauge-Independent Atomic Orbital (GIAO) calculations have been used to confirm the regioselectivity of the cyclization, revealing that the attachment of a sulfhydryl (-SH) moiety to a specific carbon is energetically more plausible. researchgate.net This computational confirmation is vital for validating proposed reaction mechanisms and for the rational design of synthetic routes to complex heterocyclic molecules.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1,4 Thiazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,4-Thiazepane (B1286124) hydrochloride. nih.gov It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for characterizing the primary structure of 1,4-Thiazepane hydrochloride.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the 1,4-thiazepane ring, distinct signals corresponding to the methylene (B1212753) (-CH₂) groups at different positions (e.g., C2, C3, C5, C6, C7) and the amine (-NH) proton would be observed. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of these signals are diagnostic for the ring conformation and the presence of any substituents. For instance, protons adjacent to the sulfur atom would appear at a different chemical shift compared to those adjacent to the nitrogen atom due to differences in electronegativity. core.ac.uk

¹³C NMR: This method provides a spectrum of the carbon framework of the molecule. Each unique carbon atom in the this compound structure will give a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic ring provide confirmatory evidence for the ring structure. For example, the carbons bonded to the heteroatoms (sulfur and nitrogen) will have characteristic chemical shifts that can be readily identified. chemmethod.com

| Technique | Information Provided | Typical Application for this compound |

| ¹H NMR | Number of proton types, chemical environment, proton-proton coupling. | Characterization of the methylene and amine protons of the thiazepane ring. Determination of ring conformation and substituent effects based on chemical shifts and coupling constants. |

| ¹³C NMR | Number of unique carbon atoms, chemical environment of carbons. | Confirmation of the carbon backbone of the thiazepane ring. Identification of carbons attached to sulfur and nitrogen heteroatoms. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by establishing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between the signals of adjacent methylene protons, allowing for the mapping of the proton sequence around the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is an essential tool for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of the C-H connectivity within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu HMBC is particularly powerful for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For example, it can show correlations from the amine proton to carbons two or three bonds away, confirming the placement of the nitrogen atom within the heterocyclic ring. beilstein-journals.org

| Technique | Correlation Type | Information Provided for this compound |

| COSY | ¹H-¹H through 2-3 bonds | Establishes the sequence of methylene groups within the thiazepane ring by showing which protons are adjacent to each other. |

| HSQC | ¹H-¹³C through 1 bond | Directly links each proton to its attached carbon atom, allowing for definitive assignment of the ¹³C spectrum. |

| HMBC | ¹H-¹³C through 2-3 bonds | Confirms the overall molecular structure by showing long-range connections between protons and carbons. For example, it can connect the protons on one side of a heteroatom to carbons on the other side, confirming the ring structure. |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. cdnsciencepub.comalwsci.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₅H₁₂ClNS, the molecular formula can be validated with a high degree of confidence. nfdi4chem.de

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. raco.catnih.gov For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to the cleavage of the heterocyclic ring. Analysis of these fragment ions provides corroborative evidence for the proposed structure, complementing the data obtained from NMR spectroscopy. miamioh.eduyoutube.com For instance, cleavage adjacent to the sulfur or nitrogen atoms would produce specific fragment ions that can be predicted and observed. cdnsciencepub.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com For this compound, single-crystal X-ray diffraction can provide definitive proof of its structure. This method yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. mdpi.com The resulting crystal structure would confirm the seven-membered ring system and the relative positions of the sulfur and nitrogen atoms. mdpi.com Powder X-ray diffraction (PXRD) is also valuable for characterizing the bulk material, identifying its crystalline form (polymorphism), and assessing its purity. icdd.com

Crystal Packing and Hydrogen-Bonding Network Analysis

While specific crystallographic data for this compound is not publicly available, the analysis of related seven-membered heterocyclic structures provides a framework for understanding its potential solid-state conformation. X-ray crystallography is the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystal lattice.

For a compound like this compound, single-crystal X-ray diffraction would be employed to determine its crystal system, space group, and unit cell dimensions. The resulting electron density map would reveal the precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles. This data is crucial for confirming the chair-like or boat-like conformation of the thiazepane ring, a common feature in similar saturated heterocyclic systems.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an actual X-ray crystallographic study.

Absolute Configuration Assignment

For chiral molecules, determining the absolute configuration is a critical step. If this compound were synthesized as a single enantiomer or if its enantiomers were separated, X-ray crystallography using anomalous dispersion (Flack parameter) or chiral chromatography in conjunction with other spectroscopic methods would be necessary to assign the absolute configuration (R or S) at any stereocenters. The assignment of the absolute configuration is crucial for understanding its interaction with biological systems, which are often stereospecific.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of pharmaceutical compounds. A reverse-phase HPLC method would be developed and validated for this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection would likely be achieved using a UV detector, as the compound is expected to have a chromophore.

The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The purity of a batch of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of HPLC conditions that would need to be optimized for the actual analysis.

Thin Layer Chromatography (TLC) is a simple and rapid technique used primarily for monitoring the progress of chemical reactions and for preliminary purity assessment. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A suitable mobile phase (eluent) would be determined to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. Visualization could be achieved using a UV lamp or by staining with an appropriate reagent such as potassium permanganate (B83412) or iodine. The retention factor (Rf) values would be used to identify the different components.

Table 3: Hypothetical TLC System for this compound

| Component | Rf Value |

|---|---|

| Starting Material A | 0.85 |

| Starting Material B | 0.70 |

Note: Rf values are dependent on the specific TLC conditions (stationary and mobile phases) and are provided here for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include N-H stretching vibrations for the secondary amine (likely broadened due to its presence as a hydrochloride salt), C-H stretching vibrations for the methylene groups in the ring, and C-N and C-S stretching vibrations. The absence of certain peaks, such as a C=O stretch, would confirm the successful reduction of a potential ketone precursor.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-2700 | Strong, Broad | N-H stretch (ammonium salt) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1500 | Medium | N-H bend |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1200-1000 | Medium | C-N stretch |

Note: This table is a prediction of the IR spectrum based on characteristic functional group absorptions.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The comprehensive analysis of complex mixtures containing this compound and its potential process-related impurities or degradation products necessitates the use of advanced hyphenated analytical techniques. These methods, which couple a high-resolution separation technique with a sensitive and selective detection method, are indispensable for the structural elucidation and purity assessment of the active pharmaceutical ingredient (API). Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) provide the requisite specificity and sensitivity to identify and quantify trace-level impurities that may not be detectable by conventional methods.

The power of these hyphenated techniques lies in their ability to physically separate components of a complex mixture in the first dimension (e.g., chromatography or electrophoresis) and then provide detailed structural information in the second dimension (mass spectrometry). This dual approach is critical for unambiguously identifying unknown impurities, confirming the structure of the main component, and establishing a comprehensive impurity profile, which is a key regulatory requirement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The initial separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates compounds based on their polarity. The eluent from the LC column is then introduced into a mass spectrometer.

For a complex mixture containing this compound, a gradient elution method would likely be employed to resolve the main peak from a variety of potential impurities with differing polarities. These impurities could include unreacted starting materials, byproducts from the synthetic route, and degradation products formed during storage.

Once the separated components enter the mass spectrometer, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then analyzed by tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of an impurity) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern, or "fingerprint," for each compound, which is invaluable for structural elucidation.

Detailed Research Findings:

While specific LC-MS/MS studies on this compound are not extensively available in public literature, research on analogous heterocyclic compounds demonstrates the power of this technique. For instance, in the analysis of related thiazepine derivatives, LC-MS/MS has been used to identify and characterize synthesis-related impurities. nih.gov The high-resolution mass spectrometry (HRMS) capabilities of modern instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, allow for the determination of the elemental composition of unknown impurities with high accuracy, significantly aiding in their identification.

A hypothetical LC-MS/MS analysis of a this compound sample might reveal the presence of impurities such as the corresponding free base, oxidized species (e.g., sulfoxides), or dimers formed during synthesis. The fragmentation patterns observed in the MS/MS spectra would provide crucial information about the structure of these impurities. For example, the cleavage of the thiazepane ring at specific bonds would yield characteristic fragment ions.

Below is a representative data table illustrating the type of information that could be obtained from an LC-HRMS analysis of potential impurities in a this compound sample.

| Compound Name | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Accuracy (ppm) | Proposed Elemental Formula |

| 1,4-Thiazepane | 2.5 | 104.0631 | 104.0630 | 0.96 | C₅H₁₂NS |

| 1,4-Thiazepane 1-oxide | 3.1 | 120.0580 | 120.0579 | 0.83 | C₅H₁₁NO₂S |

| Dimer impurity | 8.2 | 205.1175 | 205.1173 | 0.97 | C₁₀H₂₁N₂S₂ |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities that may be present in the this compound sample, GC-MS is a highly effective analytical technique. Potential volatile impurities could include residual solvents from the manufacturing process or low molecular weight starting materials and byproducts.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule and can be compared against spectral libraries (e.g., NIST) for identification.

Detailed Research Findings:

The analysis of cyclic sulfur compounds by GC-MS often reveals characteristic fragmentation patterns. For the 1,4-thiazepane ring, fragmentation would likely involve cleavage alpha to the nitrogen and sulfur atoms, as well as ring-opening pathways. The presence of a sulfur atom can also be indicated by the presence of an M+2 isotopic peak due to the natural abundance of the ³⁴S isotope.

A GC-MS analysis of a this compound sample might be used to screen for impurities such as residual synthesis solvents (e.g., ethanol (B145695), isopropanol) or volatile starting materials. The following table provides an example of how GC-MS data could be presented for the identification of such impurities.

| Tentative Identification | Retention Time (min) | Key Fragment Ions (m/z) | Library Match Score (%) |

| Ethanol | 1.8 | 31, 45, 29 | 95 |

| Isopropanol | 2.1 | 45, 43, 59 | 96 |

| Volatile Byproduct A | 5.4 | 58, 73, 86 | 89 |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)